molecular formula C9H16O4 B3378612 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid CAS No. 143688-40-8

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B3378612
CAS No.: 143688-40-8
M. Wt: 188.22 g/mol
InChI Key: OQXONLSMRNDAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is an organic compound known for its unique structural features and reactivity. It is characterized by the presence of a tert-butoxy group, a dimethyl group, and a keto group on a propanoic acid backbone. This compound finds applications in various fields of chemistry due to its versatile reactivity and functional group compatibility.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of peptoid-based polyacids , suggesting that it may interact with amino acids or proteins in biochemical processes.

Mode of Action

The compound, also known as tert-butoxycarbonyl-protected amino acid, is used in organic synthesis due to its multiple reactive groups . It’s involved in the formation of acyloxyphosphonium from the protected amino acid anion . This suggests that the compound may interact with its targets by donating or accepting protons, participating in bond formation and breakage.

Biochemical Pathways

The compound is involved in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids . This process is part of a larger biochemical pathway where the compound contributes to the synthesis of polypeptoids, which are structural mimics of polypeptides . These polypeptoids have been increasingly investigated as a new class of biopolymers for different applications .

Result of Action

The compound’s action results in the formation of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Action Environment

The action of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is influenced by environmental factors such as pH and temperature . For instance, the unveiling of the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) occurs in mild acidic conditions . Additionally, the compound’s reactivity may be affected by the presence of other reactants in the environment .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid plays a significant role. It has been found to interact with various enzymes and proteins. For instance, it has been used in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid typically involves the esterification of tert-butyl alcohol with a suitable precursor, followed by oxidation and functional group transformations. One common method involves the reaction of tert-butyl alcohol with a dimethyl malonate derivative under acidic conditions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    tert-Butyl acetate: Similar in structure but lacks the keto group.

    tert-Butyl alcohol: Contains the tert-butoxy group but lacks the keto and dimethyl groups.

    tert-Butyl methyl ether: Similar in having a tert-butoxy group but differs in other functional groups.

Uniqueness: 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both the tert-butoxy and keto groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXONLSMRNDAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Reactant of Route 6
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.